2-{[4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorobenzyl)acetamide
Overview
Description
2-{[4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C22H19ClN4OS2 and its molecular weight is 455.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.0688813 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
- Novel triazole compounds containing a thioamide group, similar to the chemical structure , have been synthesized and analyzed for their structure. These compounds show potential for antifungal and plant growth regulating activities due to their unique structural configurations (Liu et al., 2005).
- The development of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings has been conducted to explore their antitumor activity. This research highlights the importance of the benzothiazole structure as a pharmacophoric group in combating various cancer cell lines (Yurttaş et al., 2015).
Biological Activities and Applications
- A series of 4-thiazolidinones containing the benzothiazole moiety has been synthesized and tested for their anticancer activity. These compounds show significant activity against a range of cancer cell lines, indicating the potential therapeutic applications of such structures (Havrylyuk et al., 2010).
- The investigation of various heterocyclic compounds derived from 2-amino benzothiazole demonstrates the versatility of this core structure in synthesizing compounds with potential biological activities. This research emphasizes the role of such compounds in developing new therapeutic agents (Mahmood & Ahmad, 2020).
Photovoltaic and Ligand-Protein Interaction Studies
- Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs reveal their potential in ligand-protein interactions and photovoltaic efficiency. These compounds exhibit good light harvesting efficiency and could be used as photosensitizers in dye-sensitized solar cells (Mary et al., 2020).
Properties
IUPAC Name |
2-[[5-(1-benzothiophen-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-chlorophenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4OS2/c1-2-11-27-21(18-13-29-19-6-4-3-5-17(18)19)25-26-22(27)30-14-20(28)24-12-15-7-9-16(23)10-8-15/h2-10,13H,1,11-12,14H2,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTSBBSCCMWJHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NCC2=CC=C(C=C2)Cl)C3=CSC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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